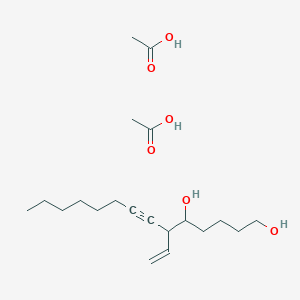
Acetic acid;6-ethenyltetradec-7-yne-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-ethenyltetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H24O3 This compound is characterized by the presence of an acetic acid group, an ethylene group, and a tetradec-7-yne-1,5-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-ethenyltetradec-7-yne-1,5-diol can be achieved through several synthetic routes. One common method involves the reaction of tetradec-7-yne-1,5-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-ethenyltetradec-7-yne-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;6-ethenyltetradec-7-yne-1,5-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-ethenyltetradec-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Tetradec-7-yne-1,5-diol: A diol with a triple bond at the seventh carbon position.
Ethylene glycol: A diol with the formula C2H6O2.
Uniqueness
Acetic acid;6-ethenyltetradec-7-yne-1,5-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
645615-27-6 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
acetic acid;6-ethenyltetradec-7-yne-1,5-diol |
InChI |
InChI=1S/C16H28O2.2C2H4O2/c1-3-5-6-7-8-9-12-15(4-2)16(18)13-10-11-14-17;2*1-2(3)4/h4,15-18H,2-3,5-8,10-11,13-14H2,1H3;2*1H3,(H,3,4) |
InChI Key |
HAPNTFHJVPKOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(C=C)C(CCCCO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
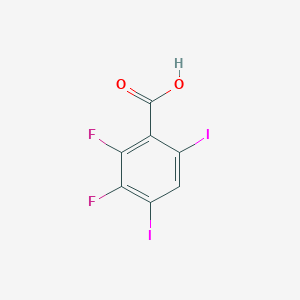
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)
![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)

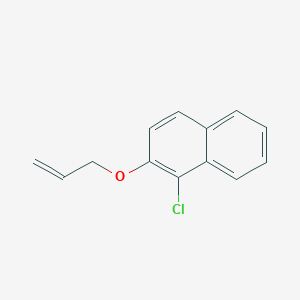
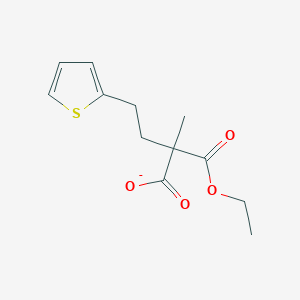
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
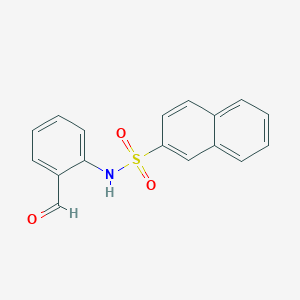
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)

